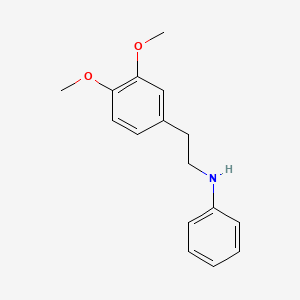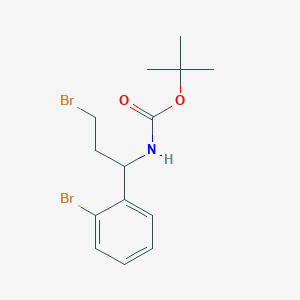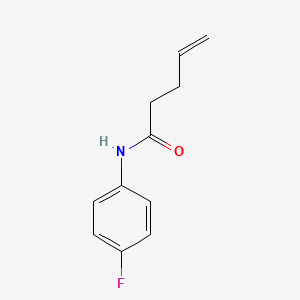
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is an organic compound that features a complex structure with an indole core substituted by a tert-butylphenyl and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of indole with 4-tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole involves its interaction with various molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and phenyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1H-indole: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-Butylphenyl-1H-indole: Similar structure but with different substitution patterns, affecting its biological activity and applications.
Uniqueness
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is unique due to the presence of both tert-butyl and phenylmethyl groups, which confer distinct steric and electronic properties
Propriétés
Formule moléculaire |
C25H25N |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
3-[(4-tert-butylphenyl)-phenylmethyl]-1H-indole |
InChI |
InChI=1S/C25H25N/c1-25(2,3)20-15-13-19(14-16-20)24(18-9-5-4-6-10-18)22-17-26-23-12-8-7-11-21(22)23/h4-17,24,26H,1-3H3 |
Clé InChI |
LSJHUVJVYBUSQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14119602.png)
![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)

![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)




![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)

![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)


